CCT128930 - 885499-61-6

CCT128930

Catalog Number: EVT-287769
CAS Number: 885499-61-6
Molecular Formula: C18H20ClN5
Molecular Weight: 341.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
CCT128930 is an ATP-competitive inhibitor of Akt2 (IC50 = 6 nM). It is selective for Akt over a panel of 47 other kinases, including the related protein kinase A and p70S6K. CCT128930 blocks the phosphorylation of Akt targets, inhibits proliferation of multiple tumor cell lines in vitro, and prevents the growth of human tumor xenografts in mice. CCT128930 has been used to elucidate the role of Akt2 in regulating the function of interacting proteins, modulating DNA damage and autophagy in HepG2 hepatoma cells, and cell survival and vasculogenesis in endothelial colony forming cells.
CCT128930 is a novel ATP-competitive AKT inhibitor discovered using fragment- and structure-based approaches. It is a potent, advanced lead pyrrolopyrimidine compound exhibiting selectivity for AKT over PKA, achieved by targeting a single amino acid difference. CCT128930 exhibited marked antiproliferative activity and inhibited the phosphorylation of a range of AKT substrates in multiple tumor cell lines in vitro, consistent with AKT inhibition.
Overview

CCT128930 is a potent and selective inhibitor of the serine/threonine kinase AKT2, which plays a critical role in various cellular processes, including cell survival, proliferation, and metabolism. This compound has garnered attention in cancer research due to its ability to inhibit tumor growth in various preclinical models, particularly in cancers characterized by aberrant AKT signaling.

Source and Classification

CCT128930 was developed as part of a series of pyrrolopyrimidine derivatives aimed at selectively targeting the AKT signaling pathway. It is classified as an ATP-competitive inhibitor, demonstrating a high degree of selectivity for AKT2 over other kinases, including protein kinase A. The compound has been extensively studied for its pharmacological properties and therapeutic potential in oncology .

Synthesis Analysis

Methods and Technical Details

The synthesis of CCT128930 involves several key steps, focusing on the modification of the pyrrolopyrimidine scaffold to enhance selectivity and potency. The initial synthesis began with the coupling of 4-aminopiperidine and pyrrolopyrimidine moieties, which led to the formation of CCT128930. Further modifications were made to improve its pharmacokinetic properties, such as oral bioavailability and metabolic stability .

The synthetic route typically includes:

  1. Formation of the Pyrrolopyrimidine Core: Utilizing appropriate reagents to construct the core structure.
  2. Introduction of Functional Groups: Modifying the piperidine ring to enhance selectivity for AKT2.
  3. Purification: Employing techniques such as chromatography to isolate the final product.
Molecular Structure Analysis

Structure and Data

CCT128930 has a complex molecular structure characterized by its pyrrolopyrimidine backbone. The molecular formula is C17H22N4O, with a molecular weight of approximately 302.39 g/mol. The structure includes:

  • A pleckstrin homology domain that interacts with membrane lipids.
  • A central kinase domain responsible for its inhibitory activity against AKT.

The three-dimensional conformation allows for effective binding to the active site of AKT2, which is crucial for its function as an inhibitor .

Chemical Reactions Analysis

Reactions and Technical Details

CCT128930 undergoes several chemical reactions relevant to its mechanism of action:

  1. Binding to AKT: The compound competes with ATP for binding at the active site of AKT2, leading to inhibition of phosphorylation events critical for AKT activation.
  2. Phosphorylation Inhibition: It effectively inhibits the phosphorylation of downstream targets such as GSK3β and PRAS40, disrupting normal signaling pathways involved in cell survival and proliferation .

These reactions are essential for understanding how CCT128930 exerts its antitumor effects.

Mechanism of Action

Process and Data

CCT128930 functions primarily through competitive inhibition of AKT2 by binding to its ATP-binding site. This inhibition prevents the phosphorylation of key substrates involved in cell growth and survival pathways:

  1. Inhibition of Phosphorylation Sites: CCT128930 inhibits phosphorylation at Thr308 and Ser473, critical sites for AKT activation.
  2. Downstream Effects: By inhibiting AKT activity, CCT128930 leads to decreased phosphorylation of several downstream targets, including FOXO3a and GSK3β, promoting apoptosis in cancer cells .

This mechanism underscores its potential as a therapeutic agent in cancers with dysregulated AKT signaling.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

CCT128930 exhibits several notable physical and chemical properties:

  • Solubility: It is soluble in dimethyl sulfoxide (DMSO) but has limited solubility in water.
  • Stability: The compound shows stability under physiological conditions but may degrade under extreme pH or temperature conditions.
  • Melting Point: Specific melting point data is not widely reported but can be determined through laboratory assays.

These properties are critical for determining suitable formulations for therapeutic use.

Applications

Scientific Uses

CCT128930 has significant applications in cancer research:

  1. Preclinical Studies: It has been tested in various xenograft models, showing promising antitumor activity against glioblastoma and breast cancer cell lines.
  2. Therapeutic Potential: Its selective inhibition of AKT2 positions it as a candidate for targeted therapies in cancers where this pathway is upregulated.
  3. Biomarker Development: Research involving CCT128930 has contributed to identifying biomarkers associated with AKT activity, aiding in patient stratification for targeted therapies .
Introduction to AKT Signaling and Therapeutic Targeting in Oncology

Role of AKT in the PI3K-AKT-mTOR Pathway and Oncogenic Deregulation

The PI3K-AKT-mTOR pathway initiates when extracellular growth factors activate receptor tyrosine kinases (RTKs), leading to PI3K recruitment and phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3). This lipid second messenger recruits AKT to the plasma membrane via its pleckstrin homology (PH) domain, facilitating phosphorylation at two critical regulatory sites: Threonine 308 (Thr308) by phosphoinositide-dependent kinase 1 (PDK1) and Serine 473 (Ser473) by the mammalian target of rapamycin complex 2 (mTORC2). This dual phosphorylation triggers a conformational change that fully activates AKT kinase function [5] [9].

Isoform-Specific Functions and Oncogenic Roles:AKT comprises three highly conserved isoforms (AKT1, AKT2, AKT3) encoded by distinct genes, each exhibiting both overlapping and unique physiological and pathological functions. While all isoforms share the core structure—an N-terminal PH domain, a central kinase domain, and a C-terminal regulatory domain—their expression patterns, subcellular localization, and substrate preferences differ significantly:

Table 1: AKT Isoforms: Functions and Oncogenic Associations

IsoformChromosomal LocationPrimary Tissue ExpressionKey Physiological FunctionsOncogenic Associations
AKT114q32UbiquitousCell survival, growthSolid tumors (amplification/mutation), Overgrowth syndromes
AKT219q13Insulin-sensitive tissuesGlucose metabolism, insulin signalingDiabetes with lipodystrophy, Ovarian/pancreatic cancers (amplification)
AKT31q44Brain, testisBrain developmentMelanoma, glioblastoma (amplification/activation)

Structural studies reveal that differences in the linker domain between the PH and kinase domains contribute to isoform-specific substrate recognition. For instance, AKT1 phosphorylation by casein kinase 2 at Ser131 within this region enables specific interaction with palladin, an actin-associated protein regulating cell motility [5] [7]. In cancer, isoform-specific deregulation drives distinct pathological outcomes:

  • AKT1: Frequently amplified in breast, ovarian, and lung cancers, promoting cell survival and proliferation. The E17K mutation in the PH domain causes constitutive membrane localization and activation, observed in breast and colorectal cancers [5].
  • AKT2: Amplified in aggressive ovarian and pancreatic carcinomas, contributing to metastasis and metabolic reprogramming [7].
  • AKT3: Overexpressed in estrogen receptor-negative breast cancer and melanoma, often associated with resistance to targeted therapies [6].

Genetic Alterations Driving Pathway Activation:Dysregulation of the PI3K-AKT-mTOR axis occurs through multiple genetic mechanisms across diverse cancers:

  • PIK3CA Mutations: The p110α catalytic subunit of PI3K (encoded by PIK3CA) harbors hotspot mutations (E542K, E545K in the helical domain; H1047R/L in the kinase domain) in ~11-14% of cancers. These mutations hyperactivate PI3K, increasing PIP3 production and AKT recruitment. In breast cancer, PIK3CA mutations occur in ~35% of estrogen receptor-positive cases [6].
  • PTEN Loss: The lipid phosphatase PTEN, which dephosphorylates PIP3 to PIP2, acts as a critical negative regulator. Homozygous deletion, epigenetic silencing, or inactivating mutations of PTEN occur in glioblastoma, prostate cancer, and endometrial carcinoma, leading to constitutive AKT activation [6] [9].
  • AKT Amplifications: Genomic gains of AKT1 (breast), AKT2 (ovarian, pancreatic), and AKT3 (melanoma, glioblastoma) directly increase AKT protein expression and pathway output [6].

Table 2: Prevalence of Key Genetic Alterations in the PI3K-AKT-mTOR Pathway Across Cancers

Genetic AlterationExample AlterationsKey Cancer TypesPrevalence (%)
PIK3CA MutationE542K, E545K, H1047RBreast cancer, Endometrial carcinoma, Colorectal cancer11-35%
PTEN LossDeletion, Mutation, Epigenetic silencingGlioblastoma, Prostate cancer, Endometrial carcinoma20-40%
AKT1 AmplificationCopy number gainBreast cancer, Lung squamous carcinoma5-10%
AKT2 AmplificationCopy number gainOvarian cancer, Pancreatic cancer5-15%
AKT3 AmplificationCopy number gainMelanoma, Glioblastoma5-12%

These genetic events collectively result in hyperphosphorylation of AKT substrates, including GSK-3β (glycogen synthase kinase 3-beta), PRAS40 (proline-rich AKT substrate 40), FOXO transcription factors, and BAD (Bcl-2-associated death promoter). This drives uncontrolled cell cycle progression, suppression of apoptosis, enhanced protein synthesis, and metabolic adaptations that fuel tumor growth and survival [6] [9].

Rationale for AKT Inhibition in Cancer Therapy and CCT128930 Development

The frequency of PI3K-AKT-mTOR pathway alterations across diverse malignancies, coupled with AKT's position as a central signaling hub, provides a compelling rationale for therapeutic targeting. Early approaches focused on pan-AKT inhibition but faced challenges due to structural homology among AGC kinases and compensatory feedback loops. CCT128930 emerged as a second-generation inhibitor designed to overcome these limitations through structural precision.

CCT128930 Discovery and Mechanism of Action:CCT128930 was developed using fragment-based in silico screening and structure-guided optimization against AKT's ATP-binding pocket. Its pyrrolopyrimidine core enables high-affinity binding, while strategic chemical modifications confer selectivity by exploiting a single amino acid difference in the kinase domain between AKT (Met282) and the closely related PKA (Met173 in the PKA-AKT chimera). This allows CCT128930 to function as a potent ATP-competitive inhibitor with the following biochemical profile [2] [8]:

  • AKT2 Inhibition: IC₅₀ = 6 nM (cell-free assay)
  • Selectivity: 28-fold selectivity over PKA (IC₅₀ = 168 nM) and 20-fold over p70S6K (IC₅₀ = 120 nM)
  • Kinase Panel Screening: Demonstrated >100-fold selectivity against 50 human kinases at 10 µM concentration, confirming target specificity [3] [8].

Table 3: Kinase Selectivity Profile of CCT128930

Kinase TargetIC₅₀ (nM)Fold-Selectivity vs. AKT2Functional Significance
AKT261Primary therapeutic target
PKA16828Closest structural homolog
p70S6K12020Downstream mTOR effector
PKCα>10,000>1,666Off-target avoidance

Antiproliferative Mechanisms:CCT128930 exerts potent growth-inhibitory effects through AKT-dependent and independent mechanisms:1. AKT-Dependent Pathway Suppression:- Substrate Phosphorylation Inhibition: In PTEN-null U87MG glioblastoma cells, CCT128930 (≥5 µM) significantly reduces phosphorylation of direct AKT substrates (pSer9-GSK3β, pThr246-PRAS40, pThr24-FOXO1) within 1 hour. At ≥10 µM, it inhibits phosphorylation of the downstream target pSer235/236-S6RP [1] [8].- Cell Cycle Arrest: Treatment of U87MG cells (18.9 µM, 24h) induces G1 phase accumulation (43.6% to 64.8%), mediated by downregulation of cyclin D1 and Cdc25A, with concomitant upregulation of CDK inhibitors p21 and p27. This arrest is consistent with AKT pathway blockade [1] [4].- Antitumor Activity in Xenografts: Intraperitoneal administration (25-40 mg/kg) inhibits growth of U87MG glioblastoma (Treated/Control ratio (T/C) = 48% at day 12) and HER2-positive/PIK3CA-mutant BT474 breast cancer xenografts (T/C = 29% at day 22) [1] [3] [8].

  • AKT-Independent Effects at Higher Concentrations:
  • DNA Damage Response: In HepG2 hepatoma cells (20 µM, 24h), CCT128930 activates ATM-Chk1/Chk2-p53 signaling, evidenced by phosphorylation of γ-H2AX, ATM (Ser1981), Chk1 (Ser345), and Chk2 (Thr68). This triggers G1 arrest and apoptosis via caspase-3/9 and PARP cleavage [4].
  • Autophagy Induction: CCT128930 (≥20 µM) increases LC3-II conversion in HepG2 cells, indicating autophagosome formation. Cotreatment with chloroquine (autophagy inhibitor) enhances cytotoxicity, suggesting autophagy acts as a pro-survival response [4].
  • MAPK Pathway Activation: Paradoxically, lower concentrations (≤10 µM) increase ERK and JNK phosphorylation in HepG2 cells, potentially representing a compensatory survival mechanism [4].

Table 4: Concentration-Dependent Mechanisms of CCT128930

Concentration RangeCellular EffectsKey MechanismsCell Lines Observed
1-10 µMG1 cell cycle arrest↓Cyclin D1, ↓Cdc25A, ↑p21, ↑p27U87MG, LNCaP, PC3
≥5 µMAKT substrate dephosphorylation↓pSer9-GSK3β, ↓pThr246-PRAS40, ↓pThr24-FOXO1U87MG, BT474
≥10 µMS6RP dephosphorylation↓pSer235/236-S6RPU87MG
≥20 µMApoptosis, DNA damage, AutophagyCaspase-3/9 activation, γ-H2AX↑, LC3-II conversionHepG2, A549

Pharmacodynamic Biomarker Development:A key advancement facilitated by CCT128930 was the validation of non-invasive biomarkers for AKT inhibition:

  • pThr246-PRAS40 in Hair Follicles: Quantitative immunofluorescence revealed significant reductions in pThr246-PRAS40 (≥60% decrease) in whisker follicles of CCT128930-treated mice and human hair follicles treated ex vivo, with minimal changes in total PRAS40. This established hair follicles as a pharmacodynamic surrogate tissue [2] [8].
  • Tumor Biomarker Modulation: In U87MG xenografts, CCT128930 (25 mg/kg i.p.) significantly inhibited phosphorylation of GSK3β (Ser9) and PRAS40 (Thr246), confirming target engagement in tumors [8].

Pharmacokinetic Profile and Antitumor Efficacy:CCT128930 exhibits favorable pharmacokinetic properties enabling antitumor activity:

  • Intraperitoneal Administration: Achieves peak plasma concentration (Cₘₐₓ) = 1.28 µM and tumor Cₘₐₓ = 8.02 µM at 1 hour post-dose (25 mg/kg). Tumor exposure (AUC₀₋∞ = 25.8 µM·h) exceeds plasma exposure (AUC₀₋∞ = 1.33 µM·h), indicating tumor-selective accumulation [1] [8].
  • Oral Bioavailability: Limited (8.5%), necessitating alternative dosing strategies [1].

Table 5: Pharmacokinetic Parameters of CCT128930 in Mice (25 mg/kg)

RouteMatrixT₁/₂ (h)Tₘₐₓ (h)Cₘₐₓ (µM)AUC₀₋∞ (µM·h)Bioavailability (%)
IntravenousPlasma0.950.0836.364.62100
IntraperitonealPlasma2.330.51.281.3328.8
IntraperitonealTumor3.8918.0225.8N/A
OralPlasma0.570.50.430.398.5

The compound's ability to achieve tumor concentrations above its biochemical IC₅₀ for AKT2 (6 nM) for extended periods, coupled with demonstrable pathway modulation and efficacy in xenograft models, validated CCT128930 as a valuable chemical probe and therapeutic candidate. Its development paved the way for next-generation AKT inhibitors like capivasertib currently in clinical trials [2] [8].

Properties

CAS Number

885499-61-6

Product Name

CCT128930

IUPAC Name

4-[(4-chlorophenyl)methyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-amine

Molecular Formula

C18H20ClN5

Molecular Weight

341.8 g/mol

InChI

InChI=1S/C18H20ClN5/c19-14-3-1-13(2-4-14)11-18(20)6-9-24(10-7-18)17-15-5-8-21-16(15)22-12-23-17/h1-5,8,12H,6-7,9-11,20H2,(H,21,22,23)

InChI Key

RZIDZIGAXXNODG-UHFFFAOYSA-N

SMILES

C1CN(CCC1(CC2=CC=C(C=C2)Cl)N)C3=NC=NC4=C3C=CN4

Solubility

Soluble in DMSO, not in water

Synonyms

4-(4-chlorobenzyl)-1-(7H-pyrrolo(2,3-d)pyrimidin-4-yl)piperidin-4-amine
CCT 128930
CCT-128930
CCT128930

Canonical SMILES

C1CN(CCC1(CC2=CC=C(C=C2)Cl)N)C3=NC=NC4=C3C=CN4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.